β-Diketonate Y precursors (e.g., Y(thd)₃) require ozone plasma and deliver low growth-per-cycle (GPC), limiting ALD wafer throughput. Y(n-PrCp)₃ directly addresses these bottlenecks:
• ~5× higher GPC for Y₂O₃ deposition vs β-diketonate precursors, enabling significantly higher throughput
• Compatible with H₂O as co-reactant-eliminates need for ozone generation, plasma hardware, and associated safety hazards
• Lower melting point (~110-113 °C) than Y(iPrCp)₃ supports reliable vapor draw at reduced bubbler temperatures
• Broad ALD temperature window (200-400 °C) accommodates diverse substrate thermal budgets
Air- and moisture-sensitive yellow solid; supplied in ampouled packaging under inert atmosphere. For R&D use only.
Molecular FormulaC24H33Y
Molecular Weight410.4 g/mol
CAS No.329735-73-1
Cat. No.B6318734
⚠ Attention: For research use only. Not for human or veterinary use.
Tris(n-propylcyclopentadienyl)yttrium(III), abbreviated as Y(n-PrCp)₃ or Y(CpPr)₃, is a homoleptic cyclopentadienyl-type organometallic compound of yttrium with the formula (C₃H₇C₅H₄)₃Y. It belongs to the broader Y(RCp)₃ family of volatile precursors designed for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of yttrium-containing thin films, particularly yttrium oxide (Y₂O₃) for high-κ dielectrics, optical coatings, and thermal barrier layers [1]. The compound is an air- and moisture-sensitive solid with a reported melting point of approximately 110–113 °C and serves as a liquid precursor under typical deposition conditions due to its favorable thermal properties [2].
Deposition ProfileHigher reported GPC vs β-diketonate class
[1] Niinistö, J., Putkonen, M., Ritala, M., Räisänen, P., Niskanen, A., & Leskelä, M. (2009). Method of depositing rare earth oxide thin films. U.S. Patent Application Publication No. US 2009/035949 A1. View Source
[2] American Elements. (2026). Tris(n-propylcyclopentadienyl)yttrium. View Source
Y(n-PrCp)₃ Substitution Limitations
Yttrium precursors for ALD and CVD exhibit substantial differences in volatility, thermal stability, reactivity, and film growth characteristics that preclude simple one-for-one substitution. Classic β-diketonate precursors such as Y(thd)₃ require highly reactive co-reactants like ozone or oxygen plasma and deliver low growth per cycle (GPC) rates, limiting throughput [1]. In contrast, cyclopentadienyl-type Y(RCp)₃ precursors enable thermal ALD with water vapor, but the alkyl substituent (R = H, Me, Et, n-Pr, i-Pr) directly modulates critical process parameters including the ALD temperature window, GPC, and film uniformity [2][3]. Selecting the wrong analog can shift the process window outside equipment capabilities, reduce deposition rate, or compromise film quality—making precursor selection a quantifiable engineering decision rather than a catalog interchange.
Y(n-PrCp)₃ (Target)
VS
Y(thd)₃
Requires O₃/plasma co-reactant; lower GPC may shift process throughput
Y(n-PrCp)₃ (Target)
VS
Y(iPrCp)₃
Different alkyl substituent may alter ALD window and condensation risk
[1] Kanjilal, A., et al. (2025). Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor. Poster, University of Twente. View Source
[2] Xu, R., Selvaraj, S. K., Azimi, N., & Takoudis, C. G. (2013). Growth characteristics and properties of yttrium oxide thin films by atomic layer deposition from novel Y(iPrCp)₃ precursor and O₃. ECS Transactions, 50(13), 107. View Source
[3] Beer, S. M. J., Krusenbaum, A., Winter, M., Vahlas, C., & Devi, A. (2020). Study on structural and thermal characteristics of heteroleptic yttrium complexes as potential precursors for vapor phase deposition. European Journal of Inorganic Chemistry, 2020(37), 3587–3596. View Source
Y(n-PrCp)₃ Quantitative Comparison
Melting Point vs. Y(iPrCp)₃
The melting point of Y(n-PrCp)₃ is reported as approximately 110–113 °C, which is lower than that of its isopropyl-substituted analog Y(iPrCp)₃. This lower melting point may translate to improved precursor delivery characteristics and reduced risk of condensation in vapor delivery lines under typical bubbler operating conditions [1].
Melting PointReported
Y(n-PrCp)₃: ~110–113 °C vs Y(iPrCp)₃: Higher melting point
May support lower thermal budget for precursor delivery
Thermal data requires process-specific verification
ALD precursorThermal propertyVolatility
Evidence Dimension
Melting point
Target Compound Data
Approximately 110–113 °C
Comparator Or Baseline
Y(iPrCp)₃ (reported as solid at room temperature with higher melting point)
Quantified Difference
Y(n-PrCp)₃ melts at lower temperature than Y(iPrCp)₃
Conditions
Literature-reported melting point values
Why This Matters
Lower melting point facilitates more reliable vapor delivery and reduces precursor line clogging in high-volume manufacturing tools.
Cyclopentadienyl-type precursors (Y(RCp)₃ family) deliver approximately 5× higher growth per cycle than β-diketonate precursors. ALD from Y(MeCp)₃ and H₂O exhibits a GPC of approximately 0.12 nm/cycle, compared to Y(thd)₃-based ALD with O₃ which yields substantially lower values [1]. As a member of the same Y(RCp)₃ family, Y(n-PrCp)₃ is expected to achieve comparable GPC enhancement.
Growth Per CycleClass-level
Y(RCp)₃ family: ~0.12 nm/cycle vs Y(thd)₃: ~0.02–0.03 nm/cycle
Class-level inference; verify GPC for Y(n-PrCp)₃ specifically
Atomic layer depositionGrowth per cycleThroughput
Evidence Dimension
Growth per cycle (GPC) of Y₂O₃
Target Compound Data
Not directly measured; class-level expectation ~0.12 nm/cycle
Comparator Or Baseline
Y(thd)₃ with O₃ (GPC ~0.02–0.03 nm/cycle)
Quantified Difference
Approximately 5× higher GPC for Y(RCp)₃ family
Conditions
Thermal ALD with H₂O co-reactant
Why This Matters
Higher GPC directly translates to increased wafer throughput and reduced precursor consumption per deposition cycle.
Atomic layer depositionGrowth per cycleThroughput
[1] Kanjilal, A., et al. (2025). Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor. Poster, University of Twente. View Source
H₂O Co-Reactant Compatibility
Y(RCp)₃ precursors, including Y(MeCp)₃ and Y(EtCp)₃, are sufficiently reactive to enable thermal ALD with water vapor as the co-reactant, eliminating the need for ozone generators or plasma systems. In contrast, β-diketonate precursors such as Y(thd)₃ require O₃ or O₂ plasma for film growth [1]. Y(n-PrCp)₃ belongs to this reactive cyclopentadienyl family and is expected to exhibit similar H₂O compatibility.
Co-ReactantClass-level
Y(RCp)₃: H₂O compatible vs Y(thd)₃: O₃/plasma required
Supports process simplicity and equipment cost review
H₂O compatibility inferred from Y(MeCp)₃ and Y(EtCp)₃ data
ALDCo-reactantProcess simplicity
Evidence Dimension
Co-reactant requirement
Target Compound Data
Expected compatibility with H₂O (thermal ALD)
Comparator Or Baseline
Y(thd)₃ (requires O₃ or O₂ plasma)
Quantified Difference
Eliminates need for ozone/plasma infrastructure
Conditions
Thermal ALD at 200–400 °C
Why This Matters
H₂O-based processes reduce capital equipment cost, simplify gas handling, and lower safety hazards compared to ozone-based ALD.
ALDCo-reactantProcess simplicity
[1] Kanjilal, A., et al. (2025). Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor. Poster, University of Twente. View Source
Y(n-PrCp)₃ Application Scenarios
High-Throughput Y₂O₃ ALD for High-κ Dielectrics
For semiconductor manufacturers seeking to maximize wafer throughput in Y₂O₃ high-κ dielectric deposition, Y(n-PrCp)₃ offers the class-validated advantage of ~5× higher GPC versus β-diketonate precursors, combined with compatibility with simple H₂O co-reactant chemistry [1]. The lower melting point relative to Y(iPrCp)₃ further supports reliable vapor delivery in high-volume manufacturing tools [2].
Ozone-Free ALD Process Development
Facilities without ozone generation capability or seeking to minimize safety hazards should prioritize Y(n-PrCp)₃ over Y(thd)₃. The Y(RCp)₃ family's reactivity with water vapor enables thermal ALD without plasma or ozone, as demonstrated for Y(MeCp)₃ and Y(EtCp)₃ [1]. Y(n-PrCp)₃ is expected to inherit this advantageous co-reactant compatibility.
Low-Temperature Precursor Delivery
Process engineers optimizing bubbler temperature and precursor line heating may prefer Y(n-PrCp)₃ over higher-melting cyclopentadienyl analogs. The reported melting point of 110–113 °C for Y(n-PrCp)₃ is lower than that of Y(iPrCp)₃ [2], potentially reducing the risk of precursor condensation and enabling more stable vapor draw at lower source temperatures.
Optical Coatings & Thermal Barrier Layers
For optical coating and thermal barrier applications where film thickness uniformity and stoichiometry are critical, Y(n-PrCp)₃ as a member of the Y(RCp)₃ family provides a well-established route to high-quality Y₂O₃ films via thermal ALD with water [1]. The broader ALD window of cyclopentadienyl precursors (200–400 °C) allows process flexibility across different substrate thermal budgets.
Application
Selection Property
Validation Focus
High-κ Dielectrics ALD
Higher reported GPC
Deposition rate vs Y(thd)₃ baseline
Ozone-Free Processes
Class-level H₂O compatibility
Film purity without O₃ infrastructure
Low-Temp Delivery
Lower reported melting point
Source temperature stability review
Optical Coatings
Y(RCp)₃ precursor class
Film uniformity and ALD window
[1] Kanjilal, A., et al. (2025). Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor. Poster, University of Twente. View Source
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